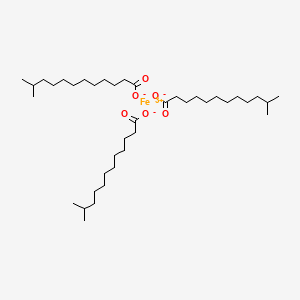
Iron(3+) isotridecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+) isotridecanoate is a chemical compound consisting of iron in its +3 oxidation state complexed with isotridecanoic acid. This compound is part of a broader class of iron carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
准备方法
Synthetic Routes and Reaction Conditions
Iron(3+) isotridecanoate can be synthesized through the reaction of iron(III) chloride with isotridecanoic acid in an organic solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the iron carboxylate complex. The general reaction can be represented as:
FeCl3+3C13H26O2→Fe(C13H25O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or solvent extraction to remove impurities and obtain a high-purity product.
化学反应分析
Types of Reactions
Iron(3+) isotridecanoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under certain conditions, and vice versa.
Substitution Reactions: The carboxylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(3+) to iron(2+).
Substitution Reagents: Ligands such as phosphines or amines can replace the carboxylate ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield iron(2+) isotridecanoate and hydrogen gas.
科学研究应用
Iron(3+) isotridecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Material Science: It is employed in the preparation of iron oxide nanoparticles, which have applications in magnetic materials and catalysis.
Biomedicine: Iron carboxylates, including this compound, are investigated for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Environmental Science: It is used in the remediation of contaminated soils and water through its ability to catalyze the degradation of pollutants.
作用机制
The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:
Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.
Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.
相似化合物的比较
Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oleate
Comparison
Iron(3+) isotridecanoate is unique due to its specific carboxylate ligand, which imparts distinct solubility and reactivity properties compared to other iron carboxylates. For instance, iron(3+) stearate and iron(3+) oleate have longer carbon chains, affecting their solubility in different solvents and their interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, biomedicine, and environmental science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
属性
CAS 编号 |
93963-86-1 |
|---|---|
分子式 |
C39H75FeO6 |
分子量 |
695.9 g/mol |
IUPAC 名称 |
iron(3+);11-methyldodecanoate |
InChI |
InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3 |
InChI 键 |
BGTRRPDEOGWJFI-UHFFFAOYSA-K |
规范 SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


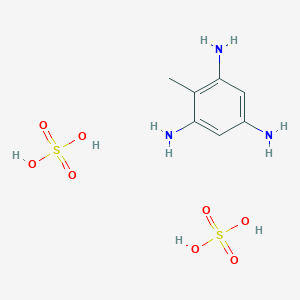
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
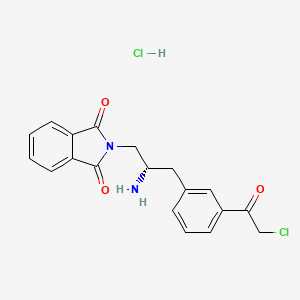
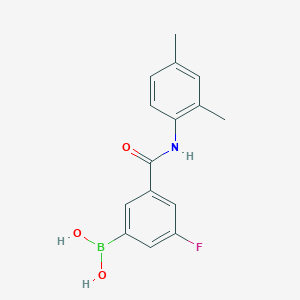
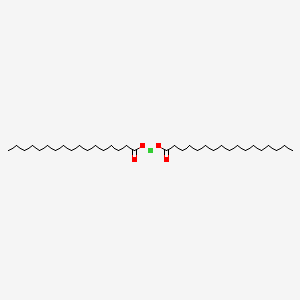
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
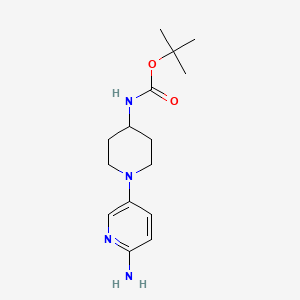

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
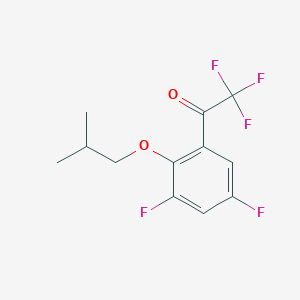
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
